molecular formula C8H5N3O4 B3268239 3,4-Dinitro-1H-indole CAS No. 4771-11-3

3,4-Dinitro-1H-indole

Cat. No.: B3268239
CAS No.: 4771-11-3
M. Wt: 207.14 g/mol
InChI Key: YMCZFDBUKXCVOY-UHFFFAOYSA-N
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Description

3,4-Dinitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The addition of nitro groups at the 3 and 4 positions of the indole ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

The synthesis of 3,4-Dinitro-1H-indole typically involves nitration of indole derivatives. One common method is the nitration of 1H-indole using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the nitro groups are introduced at the 3 and 4 positions of the indole ring.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

3,4-Dinitro-1H-indole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields 3,4-diamino-1H-indole, while nucleophilic substitution can lead to a variety of substituted indole derivatives .

Comparison with Similar Compounds

3,4-Dinitro-1H-indole can be compared with other nitro-substituted indole derivatives, such as 5-nitroindole and 7-nitroindole. These compounds share similar chemical properties but differ in the position of the nitro groups on the indole ring . The unique positioning of the nitro groups in this compound may result in distinct reactivity and biological activities compared to its analogs .

Similar compounds include:

  • 5-Nitroindole
  • 7-Nitroindole
  • 3,5-Dinitroindole
  • 3,7-Dinitroindole

Properties

IUPAC Name

3,4-dinitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-10(13)6-3-1-2-5-8(6)7(4-9-5)11(14)15/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCZFDBUKXCVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856658
Record name 3,4-Dinitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4771-11-3
Record name 3,4-Dinitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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